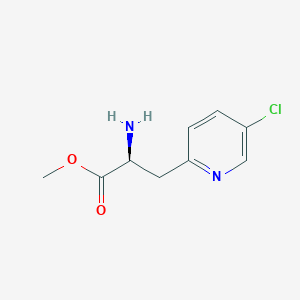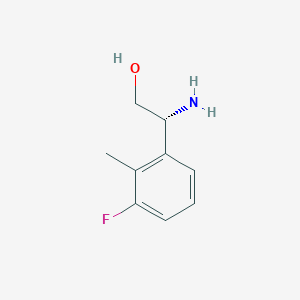
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
概要
説明
®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is a chiral compound with significant applications in medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents on the aromatic ring, makes this compound highly versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves asymmetric reduction of the corresponding ketone precursor. One effective method employs recombinant Escherichia coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This biocatalytic process uses carbonyl reductase to achieve high enantiomeric excess and yield .
Industrial Production Methods
Industrial production methods often involve the use of metal catalysts for the reduction of the ketone precursor. For example, manganese-based catalysts have been reported to achieve high yields and enantiomeric purity under optimized conditions .
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is used as a chiral building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model substrate for investigating the stereoselectivity of various enzymes.
Medicine
Medically, ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is explored for its potential neuroprotective properties. It is a key intermediate in the synthesis of neuroprotective agents that may be used to treat neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials that require specific chiral properties. Its trifluoromethyl group enhances the stability and bioavailability of the final products .
作用機序
The mechanism of action of ®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center allows it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro substituents but differs in the presence of a piperidinol moiety.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound contains the same aromatic ring substituents but has an isocyanate functional group instead of amino and hydroxyl groups.
Uniqueness
®-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol is unique due to its combination of functional groups and chiral center, which provide a versatile platform for various chemical transformations and applications. Its ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of enantiomerically pure compounds.
特性
IUPAC Name |
(2R)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIOCDSWBPUUGP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE](/img/structure/B3222371.png)






